alcaloidi della cinchona

Cinchona alkaloids are a group of bioactive compounds derived from the bark of Cinchona trees, primarily found in South America. These alkaloids have long been recognized for their significant medicinal properties and were among the first effective treatments for malaria. The most well-known member is quinine, which has potent antimalarial activity. Other important cinchona alkaloids include cinchonine, cinchophen, and emetine, each with its own unique pharmacological profile. These compounds exert their effects through various mechanisms, including modulating ion channels and affecting neurotransmission. Despite the availability of synthetic alternatives, cinchona alkaloids remain crucial in the treatment of specific types of malaria due to their unique efficacy and lower toxicity profiles compared to some synthetic drugs. Their study continues to contribute to the understanding of complex biological interactions and the development of novel therapeutic strategies.

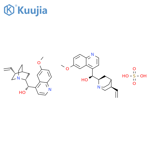

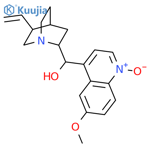

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

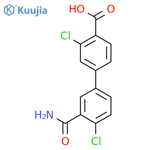

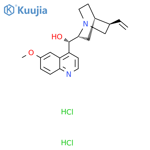

|

QUINIDINE SULFATE (2:1) (salt) | 50-54-4 | C40H50N4O8S |

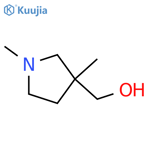

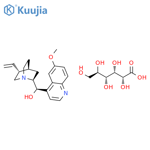

|

Cinchonan-6',9-diol,10,11-dihydro-, (8a,9R)- | 5962-19-6 | C19H24N2O2 |

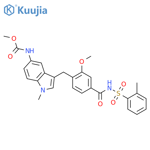

|

Cinchonan-9-ol,6'-methoxy-, hydrobromide (1:1), (8a,9R)- | 549-49-5 | C20H25BrN2O2 |

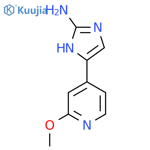

|

O-Desmethyl Quinidine | 70877-75-7 | C19H22N2O2 |

|

Quinidine dihydrochloride | 85135-88-2 | C20H26Cl2N2O2 |

|

QUININE GLUCONATE | 4325-25-1 | C20H24N2O2.C6H12O7 |

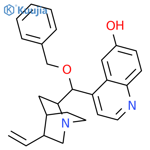

|

4-((1S)-(Benzyloxy)(5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol | 761434-35-9 | C26H28N2O2 |

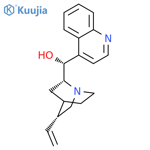

|

9-epi-Cinchonine | 485-70-1 | C19H22N2O |

|

Quinine 1’-Oxide | 54821-44-2 | C20H24N2O3 |

|

quinine diascorbate | 146-40-7 | C32H40N2O14 |

Letteratura correlata

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

3. Book reviews

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Fornitori consigliati

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati